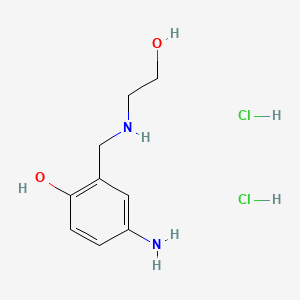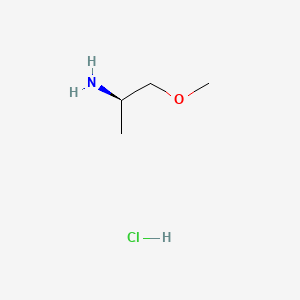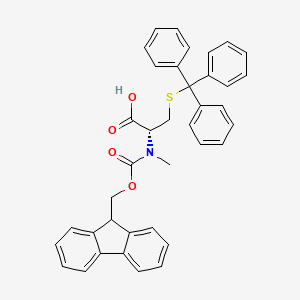
Thioguanosine 5'-Phosphate Triethyammonium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thioguanosine 5’-Phosphate Triethyammonium Salt involves the reaction of thioguanosine with phosphoric acid and triethylamine. The reaction typically occurs under controlled conditions to ensure the purity and stability of the final product .
Industrial Production Methods
Industrial production of Thioguanosine 5’-Phosphate Triethyammonium Salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain consistency and purity. The compound is usually produced in solid form and stored at room temperature .
Análisis De Reacciones Químicas
Types of Reactions
Thioguanosine 5’-Phosphate Triethyammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized thioguanosine derivatives, while substitution reactions can produce a variety of substituted thioguanosine compounds .
Aplicaciones Científicas De Investigación
Thioguanosine 5’-Phosphate Triethyammonium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Plays a role in biochemical assays and studies involving nucleotides and nucleosides.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.
Mecanismo De Acción
The mechanism of action of Thioguanosine 5’-Phosphate Triethyammonium Salt involves its interaction with specific molecular targets and pathways. It is known to be incorporated into DNA and RNA, where it can interfere with nucleic acid synthesis and function. This interference can lead to the inhibition of cell proliferation and induction of apoptosis, making it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Thioguanine: A purine analogue used in the treatment of leukemia.
6-Mercaptopurine: Another purine analogue with similar applications in cancer therapy.
Azathioprine: A prodrug of 6-mercaptopurine used as an immunosuppressant.
Uniqueness
Thioguanosine 5’-Phosphate Triethyammonium Salt is unique due to its specific phosphate and triethylammonium groups, which confer distinct chemical properties and biological activities. Its ability to be incorporated into nucleic acids and interfere with their function sets it apart from other similar compounds .
Propiedades
Número CAS |
1616389-40-2 |
|---|---|
Fórmula molecular |
C16H29N6O7PS |
Peso molecular |
480.477 |
Nombre IUPAC |
[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C10H14N5O7PS.C6H15N/c11-10-13-7-4(8(24)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(18,19)20;1-4-7(5-2)6-3/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24);4-6H2,1-3H3 |
Clave InChI |
YEAIGMVAGDVXPJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=S)N |
Sinónimos |
Triethylamine ((2R,3S,4R,5R)-5-(2-Amino-6-thioxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















